molecular formula C22H24N4O3 B2926624 (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2035035-93-7

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2926624
CAS No.: 2035035-93-7
M. Wt: 392.459
InChI Key: QOKLAYKWAYNRLW-CMDGGOBGSA-N
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Description

The compound (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic heterocyclic molecule featuring a triazol-5(4H)-one core substituted with an o-tolyl group and a piperidine moiety. The piperidine ring is further functionalized with a 3-(furan-2-yl)acryloyl group. Key structural attributes include:

  • o-Tolyl substituent: A methyl-substituted phenyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-5-2-3-7-19(16)26-20(23-24-22(26)28)15-17-10-12-25(13-11-17)21(27)9-8-18-6-4-14-29-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKLAYKWAYNRLW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound characterized by its unique structural features, including a furan moiety, a piperidine ring, and a triazole scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 398.5 g/mol. The presence of multiple functional groups enhances its interaction with biological targets. Below is a summary of its structural characteristics:

Property Details
Molecular FormulaC22H26N4O3
Molecular Weight398.5 g/mol
Key Functional GroupsFuran, Piperidine, Triazole

Biological Activities

Research indicates that (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that this compound may act as an inhibitor for specific cancer-related enzymes. Molecular docking studies indicate potential binding interactions with targets such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been assessed through various assays, indicating its potential to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Studies

A review of literature reveals several case studies highlighting the biological efficacy of similar compounds:

  • Anticancer Studies : A study published in PMC reported that derivatives containing the triazole scaffold exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Testing : In another investigation focusing on piperidine derivatives, compounds similar to (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one displayed potent activity against E. coli and S. aureus .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with structurally similar analogs identified in the literature:

Compound Name Substituent on Piperidine Aryl Group on Triazole Molecular Weight Key Functional Groups
Target Compound (E)-3-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one 3-(Furan-2-yl)acryloyl (E-configuration) o-Tolyl ~447.4* Acryloyl, Furan, Triazolone, Piperidine
3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one 3-(3-Chlorophenyl)propanoyl o-Tolyl 438.9 Propanoyl, Chlorophenyl, Triazolone
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one 2-(4-(Isopropylthio)phenyl)acetyl 4-Methyl-3-(trifluoromethyl) 484.5 Acetyl, Trifluoromethyl, Isopropylthio

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity: The target compound’s furan-acryloyl group (electron-rich) contrasts with the chlorophenyl-propanoyl group (electron-deficient) in . This difference may influence binding affinity in biological targets, such as enzymes or receptors.

Bioactivity Implications: Triazolone derivatives are known for diverse bioactivities, including anticancer properties (e.g., ferroptosis induction in oral squamous cell carcinoma, as noted in ). The target’s acryloyl-furan group may modulate redox activity, a critical factor in ferroptosis pathways. Chlorophenyl analogs (e.g., ) could exhibit insecticidal activity due to halogenated aromaticity, as insect cuticle permeability is influenced by lipophilicity .

Anticancer Potential
  • The triazolone core in the target compound aligns with ferroptosis-inducing agents (FINs) discussed in , which selectively kill cancer cells via lipid peroxidation. The acryloyl group’s conjugation with furan may enhance pro-oxidant activity compared to chlorophenyl or acetylated analogs.
Insecticidal Activity
  • Structural parallels with plant-derived bioactive compounds (e.g., pyrazole-aniline derivatives in ) suggest that the o-tolyl and piperidine groups could disrupt insect metabolic pathways. However, furan’s lower lipophilicity compared to chlorophenyl may reduce cuticle penetration efficiency .

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